Strobilurin F

描述

Strobilurins are a group of natural products and their synthetic analogs, which include Strobilurin F . They are used in agriculture as fungicides and are part of the larger group of Quinone outside Inhibitors (QoIs), which act to inhibit the respiratory chain at the level of Complex III . They have a suppressive effect on other fungi, reducing competition for nutrients; they inhibit electron transfer in mitochondria, disrupting metabolism and preventing growth of the target fungi .

Synthesis Analysis

Strobilurins are based on an unusual polyketide, where synthesis is initiated with a benzoyl CoA starter molecule rather than the more conventional acetyl unit . In the search for novel fungicidal leads, a series of pyrazole-containing strobilurins were rationally designed, synthesized, and characterized .Molecular Structure Analysis

The structure of strobilurins is important in determining its potential to contact and enter the fungus and plants. Structure influences their reaction with plants; firstly, the way they stick to the plant surface, and secondly, their uptake and transport .Physical And Chemical Properties Analysis

Structural modifications confer differences in physical properties such as water solubility and volatility, leading to varied potency in control of fungal spore germination and mycelial growth, as well as their adherence to plant surfaces .科学研究应用

增强植物抗病能力

包括吡唑酮类化合物在内的叶霉菌酮类杀菌剂已被证明可以增强烟草等植物对烟草花叶病毒和疮痂假单胞菌等疾病的抵抗力。这类杀菌剂不仅通过直接抗真菌活性发挥作用,还可能使植物迅速激活病原诱导的细胞防御反应,独立于水杨酸信号机制(Herms, Seehaus, Koehle, & Conrath, 2002)。

广谱农业应用

包括阿托霉素在内的叶霉菌酮类杀菌剂是最重要的农业杀菌剂之一。它们在各种作物中的广谱活性和益处是显著的,不同活性成分之间的杀菌活性和生物动力学存在差异。这些杀菌剂提供了产量和质量上的益处,并具有可管理的抗性风险(Bartlett, Clough, Godwin, Hall, Hamer, & Parr-Dobrzanski, 2002)。

对水生环境的影响

由于广泛使用,叶霉菌酮类杀菌剂可能对水生生物产生不良影响。它们在不同物种中表现出不同程度的毒性,主要涉及线粒体损伤。观察到水生物种中的遗传毒性、免疫毒性和内分泌干扰等问题,表明对水生态系统存在潜在风险(Wang, Li, Wang, Qin, Yan, & Martyniuk, 2021)。

增强植物水分利用效率

在葡萄藤中,叶霉菌酮类杀菌剂被研究用于提高水分利用效率的潜力。研究表明,对气孔导度和叶片水势等关键参数没有明显影响,但观察到脱落酸浓度短暂增加。这表明叶霉菌酮类杀菌剂与植物生理过程存在复杂的相互作用(Diaz-Espejo, Cuevas, Ribas-Carbó, Flexas, Martorell, & Fernández, 2012)。

对乙烯产生和作物产量的影响

对加工番茄的研究表明,叶霉菌酮类杀菌剂的应用可以减少在中等水分亏缺条件下花朵中的乙烯产生,可能减少花朵脱落,影响果实产量和质量(Giuliani, Gagliardi, Nardella, Carucci, Amodio, & Gatta, 2019)。

对小麦质量和病害控制的影响

将叶霉菌酮类杀菌剂添加到小麦的杀菌方案中,可以降低病害水平,延缓叶片衰老,增加产量。然而,对小麦质量参数如籽粒重量和比重的影响有所不同,表明对作物质量有微妙的影响(Ruske, Gooding, & Jones, 2003)。

新型农药的开发

对包括取代吡唑烯的新型叶霉菌酮类衍生物的研究显示出有希望的杀菌和杀螨活性。这些化合物可能导致新型杀菌剂和杀螨剂的开发,具有改进的效力和特异性(Li, Liu, Li, Yang, Zhang, & Li, 2010)。

作用机制

安全和危害

未来方向

The removal of strobilurins from ecosystems has received much attention. Different remediation technologies have been developed to eliminate pesticide residues from soil/water environments, such as photodecomposition, ozonation, adsorption, incineration, and biodegradation . Bioremediation is considered a cost-effective and ecofriendly approach for the removal of pesticide residues . Further in-depth studies based on molecular biology and genetics are needed to elaborate their role in the evolution of novel catabolic pathways and the microbial degradation of strobilurins .

属性

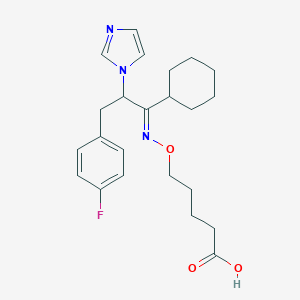

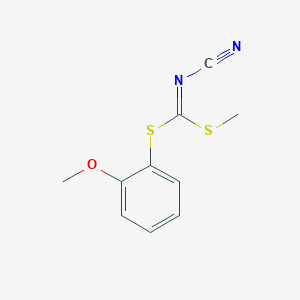

IUPAC Name |

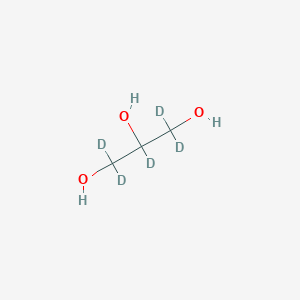

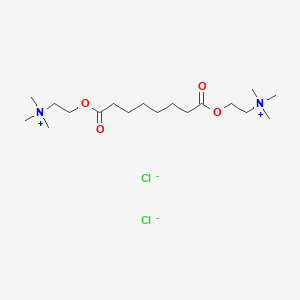

methyl (2E,3Z,5E)-6-[3-hydroxy-4-(3-methylbut-2-enoxy)phenyl]-2-(methoxymethylidene)-3-methylhexa-3,5-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O5/c1-15(2)11-12-26-20-10-9-17(13-19(20)22)8-6-7-16(3)18(14-24-4)21(23)25-5/h6-11,13-14,22H,12H2,1-5H3/b8-6+,16-7-,18-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMDIAAUGKNWXHK-GEVYMXDOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCOC1=C(C=C(C=C1)C=CC=C(C)C(=COC)C(=O)OC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCOC1=C(C=C(C=C1)/C=C/C=C(/C)\C(=C/OC)\C(=O)OC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Strobilurin F | |

CAS RN |

129145-63-7 | |

| Record name | Strobilurin F | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129145637 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | STROBILURIN F | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1AO1255QMO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2,6-Difluorobenzoyl)amino]hydroxyacetic acid](/img/structure/B137935.png)

![1-Trimethylsilanyl-5,6-dihydro-benzo[f]isoquinoline](/img/structure/B137973.png)